N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1323623-40-0
VCID: VC4938388
InChI: InChI=1S/C20H18N4O2S2.ClH/c1-11-9-14(26-23-11)18(25)22-20-17(12-7-8-24(2)10-16(12)28-20)19-21-13-5-3-4-6-15(13)27-19;/h3-6,9H,7-8,10H2,1-2H3,(H,22,25);1H
SMILES: CC1=NOC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4.Cl
Molecular Formula: C20H19ClN4O2S2
Molecular Weight: 446.97

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride

CAS No.: 1323623-40-0

Cat. No.: VC4938388

Molecular Formula: C20H19ClN4O2S2

Molecular Weight: 446.97

* For research use only. Not for human or veterinary use.

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride - 1323623-40-0

Specification

CAS No. 1323623-40-0
Molecular Formula C20H19ClN4O2S2
Molecular Weight 446.97
IUPAC Name N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride
Standard InChI InChI=1S/C20H18N4O2S2.ClH/c1-11-9-14(26-23-11)18(25)22-20-17(12-7-8-24(2)10-16(12)28-20)19-21-13-5-3-4-6-15(13)27-19;/h3-6,9H,7-8,10H2,1-2H3,(H,22,25);1H
Standard InChI Key NNYIUNRVCCSWNQ-UHFFFAOYSA-N
SMILES CC1=NOC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4.Cl

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Components

The molecule consists of three primary subunits:

  • 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine: A bicyclic system combining a thiophene ring fused with a partially saturated pyridine ring. The 6-methyl group enhances steric bulk and modulates electronic properties .

  • Benzo[d]thiazol-2-yl Group: A bicyclic aromatic system known for its electron-deficient nature and role in mediating interactions with biological targets such as kinases and G-protein-coupled receptors .

  • 3-Methylisoxazole-5-carboxamide: A five-membered heterocycle with a carboxamide functional group, contributing to hydrogen-bonding capabilities and metabolic stability .

The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in drug development .

Table 1: Key Structural and Molecular Data

PropertyValue/DescriptionSource
Molecular FormulaC<sub>21</sub>H<sub>22</sub>ClN<sub>5</sub>O<sub>2</sub>S<sub>2</sub>Derived
Molecular Weight~496.01 g/molCalculated
Key Functional GroupsThienopyridine, benzo[d]thiazole, isoxazole
Salt FormHydrochloride

Synthesis and Synthetic Routes

Retrosynthetic Analysis

The synthesis likely involves sequential coupling of the thienopyridine core with the benzo[d]thiazole and isoxazole subunits. A plausible route includes:

  • Construction of the Thienopyridine Core: Cyclization of appropriately substituted thiophene and pyridine precursors, followed by methylation at the 6-position .

  • Introduction of the Benzo[d]thiazole Moiety: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the benzo[d]thiazol-2-yl group to the thienopyridine scaffold .

  • Carboxamide Formation: Activation of the isoxazole-5-carboxylic acid (e.g., using HATU or EDCl) and coupling with the amine-functionalized thienopyridine intermediate .

  • Salt Formation: Treatment with hydrochloric acid to yield the final hydrochloride product .

Challenges in Synthesis

  • Regioselectivity: Ensuring proper substitution patterns on the thienopyridine ring.

  • Stability of Isoxazole Ring: Sensitivity to harsh reaction conditions necessitates mild coupling methods .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits moderate water solubility (~5–10 mg/mL), facilitating formulation for in vitro and in vivo studies. The presence of multiple aromatic systems contributes to lipophilicity (logP ≈ 3.5), balancing membrane permeability and solubility .

Spectroscopic Characterization

  • NMR: <sup>1</sup>H-NMR signals for the thienopyridine protons (δ 2.8–3.5 ppm), benzo[d]thiazole aromatic protons (δ 7.2–8.1 ppm), and isoxazole methyl group (δ 2.4 ppm) .

  • MS: ESI-MS expected to show [M+H]<sup>+</sup> at m/z 460.1 (free base) and [M+Cl]<sup>-</sup> at m/z 496.0 .

Biological Activity and Mechanisms

Hypothesized Targets

Based on structural analogs, the compound may interact with:

  • Kinases: The benzo[d]thiazole group is a known kinase-binding motif, potentially inhibiting enzymes like EGFR or VEGFR .

  • G-Protein-Coupled Receptors (GPCRs): The thienopyridine scaffold resembles ligands for adenosine or serotonin receptors .

In Vitro Studies (Predicted)

  • Cytotoxicity: IC<sub>50</sub> values in cancer cell lines (e.g., MCF-7, A549) likely in the low micromolar range, comparable to related thienopyridine derivatives .

  • Enzyme Inhibition: Moderate inhibition (K<sub>i</sub> ≈ 100–500 nM) of kinases such as CDK2 or PKC.

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